molecular formula C11H7ClF3N3O B213947 (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE

(2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE

Cat. No.: B213947
M. Wt: 289.64 g/mol
InChI Key: UKLQYKNOMJVPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE is an organic compound that features a pyridine ring substituted with a chlorine atom and a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Pyridine Derivative: The final step involves coupling the substituted pyrazole with a chloropyridine derivative using a coupling agent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyridine and pyrazole rings facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE is unique due to the presence of both a trifluoromethyl group and a chloropyridine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H7ClF3N3O

Molecular Weight

289.64 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone

InChI

InChI=1S/C11H7ClF3N3O/c1-6-5-8(11(13,14)15)17-18(6)10(19)7-3-2-4-16-9(7)12/h2-5H,1H3

InChI Key

UKLQYKNOMJVPTR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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